N-[(1-ethylcyclobutyl)methyl]-N'-1H-1,2,4-triazol-3-ylurea
Overview
Description
The compound “N-[(1-ethylcyclobutyl)methyl]-N’-1H-1,2,4-triazol-3-ylurea” is a complex organic molecule that contains a cyclobutyl ring, a triazole ring, and a urea group . The triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoles can generally be synthesized through the reaction of azides and alkynes, a process known as the Huisgen cycloaddition . The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclobutyl ring, a triazole ring, and a urea group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and reductions . Urea derivatives can also undergo a variety of reactions, including hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Triazoles are generally stable and have good thermal and chemical stability . Urea derivatives have a wide range of solubilities and melting points, depending on their specific structures .Mechanism of Action
Future Directions
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects . If it’s intended for use in materials science or another field, future research could focus on optimizing its properties for those specific applications .
properties
IUPAC Name |
1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-2-10(4-3-5-10)6-11-9(16)14-8-12-7-13-15-8/h7H,2-6H2,1H3,(H3,11,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCBJOAFMJVYQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)CNC(=O)NC2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethylcyclobutyl)methyl]-3-(1H-1,2,4-triazol-5-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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